2-[4-(dimethylamino)phenyl]-3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-[4-(dimethylamino)phenyl]-3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of dimethylamino groups and a methylene bridge further enhances its chemical reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)phenyl]-3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 4-(dimethylamino)benzaldehyde under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then cyclized to form the quinazolinone core. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)phenyl]-3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,3-dihydroquinazolin-4(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acidic or basic catalysts like sulfuric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-[4-(dimethylamino)phenyl]-3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,3-dihydroquinazolin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices and as a component in dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups and quinazolinone core allow it to interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: A chalcone derivative with similar photophysical properties.
Methanone, [4-(dimethylamino)phenyl]phenyl-: Another compound with dimethylamino groups and aromatic rings.
Uniqueness
2-[4-(dimethylamino)phenyl]-3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,3-dihydroquinazolin-4(1H)-one stands out due to its unique quinazolinone core, which provides distinct chemical reactivity and potential biological activities. Its combination of structural features makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O/c1-28(2)20-13-9-18(10-14-20)17-26-30-24(19-11-15-21(16-12-19)29(3)4)27-23-8-6-5-7-22(23)25(30)31/h5-17,24,27H,1-4H3/b26-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBUWYFAEIRWGH-YZSQISJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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